N-(2-aminophenyl)-N-propylamine

Übersicht

Beschreibung

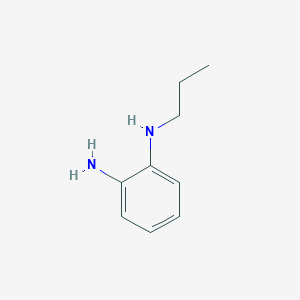

N-(2-aminophenyl)-N-propylamine is an organic compound that belongs to the class of aromatic amines It consists of a phenyl ring substituted with an amino group at the second position and a propylamine group

Wirkmechanismus

Target of Action

N-(2-aminophenyl)-N-propylamine, also known as N1-Propylbenzene-1,2-diamine, is a complex compound with multiple potential targets. Similar compounds have been found to interact with enzymes such as histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase .

Mode of Action

Compounds with similar structures have been found to inhibit enzymes like hdac and bcr-abl kinase . These enzymes play crucial roles in cellular processes such as cell growth and differentiation. By inhibiting these enzymes, the compound could potentially disrupt these processes, leading to effects such as antiproliferative activity .

Biochemical Pathways

For instance, inhibition of HDAC can lead to changes in gene expression, while inhibition of Bcr-Abl kinase can disrupt signal transduction pathways .

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that this compound could potentially have similar effects.

Biochemische Analyse

Biochemical Properties

N-(2-aminophenyl)-N-propylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and chromatin organization . Additionally, this compound interacts with kinase enzymes, influencing various signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of HDAC activity can lead to changes in gene expression patterns, affecting cell proliferation and differentiation . Moreover, this compound’s interaction with kinase enzymes can alter cell signaling pathways, impacting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of HDAC enzymes, inhibiting their activity and leading to increased acetylation of histone proteins . This results in a more relaxed chromatin structure, facilitating gene transcription. Additionally, this compound can modulate kinase activity, affecting downstream signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on HDAC and kinase enzymes over extended periods . Degradation of the compound can lead to a loss of activity and altered cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and cell signaling pathways without causing toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of HDAC activity can influence metabolic flux and metabolite levels, affecting cellular metabolism . Additionally, this compound’s interaction with kinase enzymes can modulate metabolic pathways, impacting energy production and utilization within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is crucial for its activity, as it allows this compound to interact with target enzymes and proteins effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its accumulation in the nucleus allows this compound to interact with HDAC enzymes and modulate gene expression . This subcellular localization is essential for the compound’s role in regulating cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)-N-propylamine can be achieved through several methods. One common approach involves the reaction of 2-nitroaniline with propylamine under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation of 2-nitroaniline in the presence of propylamine. This method ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-aminophenyl)-N-propylamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have investigated the potential of N-(2-aminophenyl)-N-propylamine derivatives in cancer treatment. For instance, a Ruthenium(III) complex involving 2-aminophenyl derivatives demonstrated significant anticancer activity in mouse models, particularly against Ehrlich Ascites Carcinoma (EAC). The study highlighted that these compounds can induce apoptosis and enhance antioxidant enzyme levels, suggesting their role as promising chemotherapeutic agents with low toxicity profiles .

1.2 Opioid Receptor Binding

Research has shown that modifications to the phenolic structure of opioid compounds can yield derivatives with substantial binding affinities to mu and kappa opioid receptors. Substituting traditional structures with this compound led to compounds exhibiting nanomolar affinities at these receptors, indicating potential therapeutic applications in pain management and addiction treatment .

Synthesis and Chemical Properties

2.1 Synthetic Methodologies

The synthesis of this compound can be achieved through various routes, including the reaction of 2-aminophenol with propylamine under controlled conditions. This process is significant for producing derivatives that can be further modified for enhanced biological activity or specificity in drug design.

Table 1: Synthetic Routes for this compound

| Reaction Type | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Direct Amine Addition | 2-Aminophenol + Propylamine | 75 | Standard method; requires purification |

| Isocyanate Reaction | 2-Aminophenol + Isocyanate | 80 | Produces urea derivatives; higher yields |

Material Science Applications

3.1 Coatings and Surface Modifications

Quaternary ammonium compounds derived from amines like this compound have been utilized in developing surface-active agents for coatings. These compounds exhibit antimicrobial properties, making them suitable for applications in medical devices and contact lens coatings where biocompatibility is crucial .

3.2 Polymer Chemistry

In polymer science, derivatives of this compound are explored as building blocks for synthesizing functional polymers. Their ability to form hydrogen bonds enhances the mechanical properties and thermal stability of polymer matrices, which is beneficial in creating advanced materials for various industrial applications.

Case Studies

4.1 Study on Antioxidant Properties

A study examining the antioxidant capabilities of Ruthenium complexes containing this compound showed that these compounds could significantly increase levels of superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) in cancerous cells while minimizing oxidative stress . This dual action not only aids in cancer treatment but also promotes normal cell repair mechanisms.

4.2 Pharmacokinetic Profiles

Pharmacokinetic studies have indicated that modifications to the amine structure can influence the bioavailability and metabolism of related compounds. For example, alterations in the alkyl chain length or branching can lead to variations in receptor affinity and therapeutic efficacy, highlighting the importance of structural design in drug development .

Vergleich Mit ähnlichen Verbindungen

- N-(2-aminophenyl)-N-methylamine

- N-(2-aminophenyl)-N-ethylamine

- N-(2-aminophenyl)-N-butylamine

Comparison: N-(2-aminophenyl)-N-propylamine is unique due to its specific propylamine substitution, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.

Biologische Aktivität

N-(2-aminophenyl)-N-propylamine, also known as N1-Propylbenzene-1,2-diamine, is a compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

Targets and Inhibition

This compound interacts with various biochemical targets. It has been shown to inhibit histone deacetylases (HDACs) and the breakpoint cluster region-Abelson (BCR-ABL) kinase. These interactions can lead to significant changes in cellular processes:

- Histone Deacetylase Inhibition : Inhibition of HDACs can result in altered gene expression patterns, which may affect cell proliferation and differentiation. This compound has demonstrated class I selectivity against HDAC1, HDAC2, and HDAC3 with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM respectively .

- BCR-ABL Kinase Inhibition : The inhibition of BCR-ABL kinase is crucial for disrupting oncogenic signaling pathways in certain cancers.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown a 10.3-fold higher potency than suberoylanilide hydroxamic acid (SAHA) in inhibiting the growth of A2780 cells (IC50 = 2.66 μM) and HepG2 cells (IC50 = 1.73 μM) . The compound induces G2/M phase arrest and promotes apoptosis in these cells, suggesting its potential as an anti-tumor agent.

Cellular Influence

The compound affects multiple cellular processes:

- Gene Expression : By inhibiting HDACs, it promotes histone acetylation, leading to increased transcriptional activity of tumor suppressor genes.

- Cell Signaling : It modulates various signaling pathways that are critical for cell survival and proliferation.

Study on Antitumor Effects

A detailed study evaluated the antitumor effects of this compound in HepG2 cells. The results indicated that the compound not only inhibited cell growth but also induced significant apoptosis through caspase activation . This study highlights the therapeutic potential of this compound as a lead for developing bifunctional HDAC inhibitors.

Comparative Analysis with Other Compounds

In comparative studies, this compound was assessed against other known HDAC inhibitors. The results showed that while traditional inhibitors like SAHA exhibit good activity, this compound offers improved potency at lower concentrations, making it a promising candidate for further development .

Stability and Dosage Effects

The stability of this compound under various conditions has been investigated. It remains stable over extended periods, maintaining its inhibitory effects on HDACs and kinases . Dosage studies in animal models suggest that lower doses can modulate gene expression without significant toxicity, indicating a favorable therapeutic window.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-N-propylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVUPKSFLNXRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407134 | |

| Record name | N-(2-aminophenyl)-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55899-42-8 | |

| Record name | N-(2-aminophenyl)-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-propylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.